molecular formula C14H14N4O2 B6426903 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2034245-35-5

2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B6426903
CAS No.: 2034245-35-5
M. Wt: 270.29 g/mol
InChI Key: IRLAQKJORHYGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a complex organic compound that features both benzodiazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole ring through cyclization reactions, followed by the introduction of the oxazole ring via condensation reactions. The final step often involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatographic techniques to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of structurally diverse compounds.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-benzodiazol-1-yl)acetamide: Lacks the oxazole ring, which may result in different biological activities.

    N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide: Lacks the benzodiazole ring, affecting its interaction with molecular targets.

    2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide: Similar structure but with a different substituent, leading to variations in activity.

Uniqueness

The presence of both benzodiazole and oxazole rings in 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide makes it unique

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-10-11(7-17-20-10)6-15-14(19)8-18-9-16-12-4-2-3-5-13(12)18/h2-5,7,9H,6,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLAQKJORHYGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.